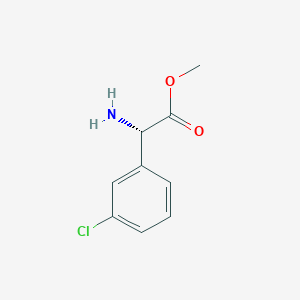

Methyl (S)-2-amino-2-(3-chlorophenyl)acetate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is methyl (2S)-2-amino-2-(3-chlorophenyl)acetate , which precisely encodes its molecular structure and stereochemistry. The name is derived through the following conventions:

- Parent chain identification : The longest carbon chain containing the principal functional group (acetic acid) forms the base name.

- Substituent numbering : The 3-chlorophenyl group is attached to the alpha-carbon of the acetic acid backbone.

- Functional group prioritization : The methyl ester (-COOCH₃) takes precedence over the amino (-NH₂) group in suffix designation.

- Stereochemical descriptor : The (2S) configuration specifies the absolute stereochemistry at the chiral center, where the amino group, methyl ester, 3-chlorophenyl substituent, and hydrogen atom adopt a defined spatial arrangement.

| Property | Value |

|---|---|

| IUPAC Name | methyl (2S)-2-amino-2-(3-chlorophenyl)acetate |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63–200 Da |

The stereochemical descriptor (S) is critical for distinguishing this enantiomer from its (R)-counterpart, as biological systems often exhibit stereoselective interactions.

CAS Registry Numbers and Alternative Synonyms

This compound is associated with multiple registry identifiers and synonyms, reflecting its utility across research domains:

| Identifier | Value |

|---|---|

| CAS Registry Number | 532987-11-4, 1234423-98-3 |

| Chemspace ID | CSSB00011348717 |

| MFCD Numbers | MFCD12151722, MFCD16661102 |

Synonyms :

- Methyl (S)-α-amino-3-chlorophenylacetate

- (S)-2-Amino-2-(3-chlorophenyl)acetic acid methyl ester

- Methyl (2S)-2-amino-2-(3-chlorophenyl)acetate

Discrepancies in CAS numbers (e.g., 532987-11-4 vs. 1234423-98-3) may arise from supplier-specific cataloging practices or salt forms (e.g., hydrochloride derivatives).

Structural Relationship to Chlorophenylglycine Derivatives

This compound belongs to the chlorophenylglycine derivative family, distinguished by its esterification and substitution patterns:

Core structure : The glycine backbone (NH₂-CH₂-COOH) is modified by:

Positional isomerism : Compared to 2- and 4-chlorophenyl analogs, the 3-chloro substitution alters molecular dipole moments and π-π stacking interactions, impacting binding affinities in biological systems.

| Derivative | Substituent Position | Key Structural Feature |

|---|---|---|

| 2-Chlorophenylglycine | Ortho | Increased steric hindrance |

| 3-Chlorophenylglycine | Meta | Balanced electronic effects |

| 4-Chlorophenylglycine | Para | Enhanced symmetry |

This structural adaptability enables applications in asymmetric synthesis and receptor-targeted drug design.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-(3-chlorophenyl)acetate |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |

InChI Key |

MXKXDSBRKXFPGE-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CC(=CC=C1)Cl)N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(3-chlorophenyl)acetate typically involves the reaction of (S)-2-amino-2-(3-chlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of Methyl (S)-2-nitro-2-(3-chlorophenyl)acetate.

Reduction: Formation of Methyl (S)-2-amino-2-(3-chlorophenyl)ethanol.

Substitution: Formation of Methyl (S)-2-amino-2-(3-methoxyphenyl)acetate or Methyl (S)-2-amino-2-(3-cyanophenyl)acetate.

Scientific Research Applications

Methyl (S)-2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

Methyl (S)-2-amino-2-(3-chlorophenyl)acetate, a chiral compound with the molecular formula CHClNO and a molecular weight of 199.63 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Chiral Center : The presence of a chiral center allows for stereospecific interactions with biological targets.

- Functional Groups : The methyl ester group and the 3-chlorophenyl substituent contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways crucial for cellular function.

- Neurotransmitter Modulation : It has been suggested that this compound can modulate neurotransmitter systems, potentially influencing mood and cognitive functions.

- Binding Affinity : The presence of the chlorine atom enhances binding affinity to target molecules, which may lead to more effective inhibition or activation .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity:

- Antiproliferative Activity : In vitro tests showed that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to have an IC value comparable to established chemotherapeutic agents .

Case Studies

- Case Study on Anticancer Activity : A series of compounds related to this compound were synthesized and tested for anticancer activity. Among these, several derivatives exhibited significant antiproliferative effects against HCT-116 cells, indicating the potential for further development as anticancer agents .

- Neuropharmacological Effects : Preliminary research suggests that this compound may have analgesic or anti-inflammatory properties. Further studies are needed to elucidate its exact mechanisms in these contexts .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl (S)-2-amino-2-(3-chlorophenyl)acetate in academic settings?

Answer:

The compound is typically synthesized via modifications of the Strecker amino acid synthesis or through isocyanide-based multicomponent reactions. A validated route involves starting from (±)-3-chlorophenylglycine, which undergoes esterification and subsequent functional group transformations. For example, methyl esters of chlorophenylglycine derivatives are synthesized using procedures involving:

- Reagents : Thionyl chloride (SOCl₂) or acetyl chloride in methanol for esterification.

- Purification : Column chromatography (SiO₂, EtOAc/cyclohexane gradients) to isolate the product, as detailed for meta-chlorophenyl analogs .

- Characterization : H and C NMR spectroscopy to confirm the ester group (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 7.3–7.5 ppm for 3-chlorophenyl) .

Basic: How is enantiomeric purity assessed for this compound?

Answer:

Enantiomeric purity is confirmed using:

- Chiral HPLC : Separation on chiral stationary phases (e.g., Chiralpak® columns) with UV detection.

- X-ray Crystallography : The Flack parameter (or newer parameter x) is used to determine absolute configuration. SHELXL refinement tools are critical for resolving enantiomorph-polarity, especially in near-centrosymmetric structures .

- Optical Rotation : Comparison with literature values for (S)-configured analogs .

Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how are they mitigated?

Answer:

Challenges include:

- Near-Centrosymmetric Packing : This can lead to false enantiomorph assignments. Parameter x (based on twin components) is more reliable than the η parameter for such cases .

- Data Quality : High-resolution data (≤1.0 Å) and robust refinement in SHELXL are essential. Twinning or disorder in the chlorophenyl group may require additional constraints during refinement .

- Validation : Cross-checking with spectroscopic data (e.g., NMR coupling constants) ensures consistency between crystallographic and solution-phase configurations .

Advanced: How should researchers address discrepancies between NMR and X-ray data in stereochemical assignments?

Answer:

Discrepancies may arise from:

- Dynamic Effects in Solution : Conformational flexibility altering NMR coupling constants.

- Crystal Packing Forces : Distorting bond angles/geometry in the solid state.

Resolution Strategies : - DFT Calculations : Compare experimental NMR shifts with computed values for proposed configurations.

- Circular Dichroism (CD) : Confirm chiral centers if the compound exhibits UV-active chromophores.

- Redundant Synthesis : Prepare both enantiomers and compare data .

Advanced: What computational tools are recommended to predict reactivity in nucleophilic substitution or coupling reactions?

Answer:

- Density Functional Theory (DFT) : Models electrophilic sites (e.g., α-carbon adjacent to the ester group) and predicts regioselectivity in reactions.

- Molecular Docking : Explores interactions with biological targets (e.g., enzymes in inhibitor studies) .

- Reactivity Descriptors : Fukui indices or electrostatic potential maps identify nucleophilic/electrophilic regions .

Basic: What key spectroscopic features distinguish this compound?

Answer:

- H NMR :

- OCH₃ singlet at δ ~3.8 ppm.

- Aromatic protons (3-chlorophenyl) as multiplet at δ 7.3–7.5 ppm.

- NH₂ protons (exchangeable, often broad) at δ ~1.5–2.5 ppm.

- IR :

Advanced: How do storage conditions impact the compound’s stability and experimental reproducibility?

Answer:

- Hygroscopicity : The hydrochloride salt form (common in related analogs) requires desiccated storage (-20°C, under argon) to prevent hydrolysis .

- Decomposition Pathways : Exposure to moisture or heat may cleave the ester group. Stability studies (TGA/DSC) are recommended for long-term storage protocols .

Basic: What is the role of this compound in synthesizing non-natural amino acids or covalent inhibitors?

Answer:

It serves as a chiral building block for:

- Covalent Inhibitors : The α-amino ester reacts with electrophilic warheads (e.g., acrylamides) to target cysteine residues in proteins .

- Peptide Mimetics : Incorporation into pseudopeptide backbones via coupling reactions (e.g., EDC/HOBt activation) .

Advanced: What strategies enhance enantioselectivity in asymmetric syntheses of this compound?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in Strecker reactions.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during esterification .

- Asymmetric Hydrogenation : Catalytic Pd or Ru complexes for stereocontrol in precursor reduction .

Advanced: How can researchers validate the absence of diastereomeric or regioisomeric impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.